molecular formula C14H16N4O2S B2465711 2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034605-92-8

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2465711
CAS RN: 2034605-92-8
M. Wt: 304.37
InChI Key: PUMIHWOFHYWLNY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, commonly referred to as CPP, is a compound that has gained significant attention in the field of scientific research. CPP is a pyrazolopyrazine derivative that has shown promising results in various research applications.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, which plays a crucial role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cells.

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound might also exhibit similar effects.

properties

IUPAC Name

2-cyclopropyl-5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,13-2-1-5-15-9-13)17-6-7-18-12(10-17)8-14(16-18)11-3-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIHWOFHYWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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